molecular formula C19H19ClF3NO3 B300378 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide

3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B300378
M. Wt: 401.8 g/mol
InChI Key: VVEIVJUIAYUURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 is involved in the regulation of pain, inflammation, and thermoregulation, and it has been implicated in various pathological conditions, such as chronic pain, neuropathic pain, and cancer.

Mechanism of Action

The 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Upon activation, the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor allows the influx of calcium ions into the cell, which triggers a series of downstream signaling events that lead to the sensation of pain and inflammation. 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide acts as a competitive antagonist of the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, which means that it binds to the same site as the agonists, such as capsaicin, and prevents their activation of the receptor. By blocking the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce the influx of calcium ions into the cell, which leads to the inhibition of downstream signaling events and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide are mainly related to its antagonistic activity on the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor. By blocking the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce the influx of calcium ions into the cell, which leads to the inhibition of downstream signaling events and the reduction of pain and inflammation. In addition, 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-tumor activity in various cancer cell lines, which may be related to its ability to inhibit the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments are mainly related to its potency and selectivity as a 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide antagonist. It can be used to study the role of the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor in various pathological conditions, such as chronic pain, neuropathic pain, and cancer. However, the limitations of using 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments are mainly related to its solubility and stability. It is a highly lipophilic compound that may require the use of organic solvents, such as DMSO or DMF, for its dissolution. In addition, it may undergo degradation or oxidation under certain conditions, which may affect its activity and specificity.

Future Directions

There are several future directions for the research and development of 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One direction is to optimize its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability, for its potential therapeutic applications. Another direction is to explore its potential as a 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide antagonist in other pathological conditions, such as inflammatory bowel disease, asthma, and diabetes. Furthermore, the development of novel 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide antagonists with improved potency, selectivity, and safety profiles may provide new opportunities for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-chloro-5-ethoxy-4-propoxyaniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP), in an organic solvent, such as dichloromethane or dimethylformamide (DMF). The reaction mixture is then purified by column chromatography or recrystallization to obtain the pure product.

Scientific Research Applications

3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various pathological conditions, such as chronic pain, neuropathic pain, and cancer. It has been shown to be a potent and selective antagonist of the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, which is involved in the regulation of pain, inflammation, and thermoregulation. By blocking the 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor, 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce pain and inflammation without affecting normal physiological functions.

properties

Product Name

3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C19H19ClF3NO3

Molecular Weight

401.8 g/mol

IUPAC Name

3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C19H19ClF3NO3/c1-3-9-27-17-14(20)10-12(11-16(17)26-4-2)18(25)24-15-8-6-5-7-13(15)19(21,22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,24,25)

InChI Key

VVEIVJUIAYUURR-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC

Origin of Product

United States

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